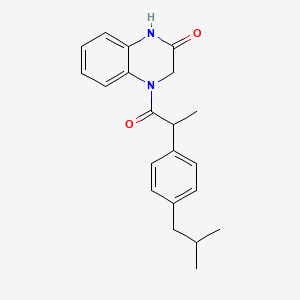

4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoxaline core, which is known for its biological activity, and an isobutylphenyl group, which is commonly found in nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoxaline coreThe reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Continuous photochemistry, for example, can be employed to perform key steps in the synthesis, such as the photo-Favorskii rearrangement, which has been used in the synthesis of related compounds like ibuprofen .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives with additional carbonyl groups, while reduction can produce fully saturated compounds .

Aplicaciones Científicas De Investigación

4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to NSAIDs.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The isobutylphenyl group is known to inhibit cyclooxygenase (COX) enzymes, similar to ibuprofen, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects. The quinoxaline core may also interact with various biological targets, contributing to its overall activity .

Comparación Con Compuestos Similares

Similar Compounds

Ibuprofen: A well-known NSAID with a similar isobutylphenyl group.

Naproxen: Another NSAID with a similar mechanism of action.

Ketoprofen: Shares structural similarities and pharmacological properties.

Uniqueness

4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combination of a quinoxaline core and an isobutylphenyl group, which imparts both anti-inflammatory and potential antimicrobial properties. This dual functionality sets it apart from other NSAIDs, which typically lack the quinoxaline moiety .

Actividad Biológica

The compound 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of quinoxalin-2(1H)-one derivatives with isobutylphenylpropanoic acid in the presence of appropriate catalysts. The general synthetic pathway includes:

- Preparation of starting materials : Quinoxalin-2(1H)-one is reacted with alkyl halides in a basic medium.

- Formation of the target compound : The reaction proceeds under reflux conditions, followed by purification through column chromatography.

The biological activity of this compound has been investigated in various contexts:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Research has shown that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that it effectively reduced DPPH radicals with an IC50 value comparable to established antioxidants.

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment group exhibited significantly lower levels of pro-inflammatory cytokines compared to controls, indicating its potential as a therapeutic agent in inflammatory conditions.

Case Study 3: Anticancer Mechanism

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis via mitochondrial pathways. Flow cytometry analysis demonstrated increased annexin V binding in treated cells, confirming its potential as an anticancer agent.

Propiedades

IUPAC Name |

4-[2-[4-(2-methylpropyl)phenyl]propanoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-14(2)12-16-8-10-17(11-9-16)15(3)21(25)23-13-20(24)22-18-6-4-5-7-19(18)23/h4-11,14-15H,12-13H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYLRNLUDXOTBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.